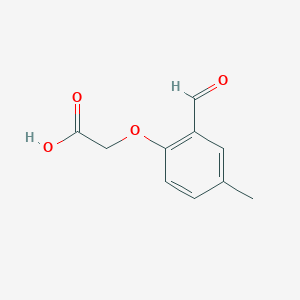

(2-Formyl-4-methylphenoxy)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formyl-4-methylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWSPPAVWSPIPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523007 |

Source

|

| Record name | (2-Formyl-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88521-64-6 |

Source

|

| Record name | (2-Formyl-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Formyl-4-methylphenoxy)acetic acid CAS number

An In-Depth Technical Guide to (2-Formyl-4-methylphenoxy)acetic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound with significant potential in synthetic chemistry. The document details its core physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, and explores its applications as a versatile building block, particularly for researchers in medicinal chemistry and drug development. The CAS Number for this compound is 88521-64-6 [1]. This guide is structured to deliver expert-level insights and practical, actionable methodologies for scientific professionals.

Introduction and Strategic Importance

This compound is an aromatic compound distinguished by three key functional groups: a carboxylic acid, an ether linkage, and an aldehyde. This unique combination makes it a highly valuable intermediate in organic synthesis. The aldehyde group provides a reactive site for nucleophilic addition and condensation reactions, enabling the construction of complex molecular scaffolds such as imines and heterocycles. The phenoxyacetic acid moiety is a well-known pharmacophore found in various biologically active molecules. The strategic placement of these groups on the aromatic ring allows for the systematic development of novel compounds with potential therapeutic applications. This guide will elucidate the synthesis, properties, and utility of this compound, providing a foundational resource for its application in advanced research.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its successful application in experimental work. This compound is a solid at room temperature. Its key identifiers and computed properties are summarized below, providing a reliable reference for characterization and quality control.

| Property | Value | Source |

| CAS Number | 88521-64-6 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |

| Molecular Weight | 194.18 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-formyl-4-methylphenoxy)acetic acid | PubChem[1] |

| Synonyms | This compound | PubChem[1] |

| SMILES | CC1=CC(=C(C=C1)OCC(=O)O)C=O | PubChem[1] |

| InChIKey | LBWSPPAVWSPIPM-UHFFFAOYSA-N | PubChem [see: 2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloacetate by a phenoxide. The protocol described below is adapted from a general method for analogous structures and is designed for high yield and purity[2].

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Hydroxy-5-methylbenzaldehyde (1.0 eq)

-

Methyl bromoacetate (1.3 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Sodium Hydroxide (NaOH), 1M solution

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask containing anhydrous DMF, add 2-hydroxy-5-methylbenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Expert Rationale: DMF is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the potassium cation without hydrogen bonding to the phenoxide nucleophile, thus maximizing its reactivity. K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the reactive potassium phenoxide in situ. Anhydrous conditions are critical to prevent hydrolysis of the ester and other side reactions.

-

-

Nucleophilic Substitution: Slowly add methyl bromoacetate (1.3 eq) to the stirring suspension. Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Expert Rationale: Heating accelerates the rate of the Sₙ2 reaction. Using a slight excess of the electrophile (methyl bromoacetate) ensures the complete consumption of the starting phenol.

-

-

Workup and Extraction (Ester Intermediate): After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl (2-formyl-4-methylphenoxy)acetate.

-

Saponification (Hydrolysis): Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., methanol or THF) and add 1M NaOH solution (approx. 2.0 eq). Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Expert Rationale: Saponification is the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt, which is water-soluble.

-

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using 1M HCl. A white precipitate of this compound will form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualization of Synthesis and Mechanism

The overall workflow and underlying chemical mechanism are critical for understanding and troubleshooting the synthesis.

Caption: High-level workflow for the synthesis of this compound.

Caption: Mechanism of the key Sₙ2 ether formation step.

Applications in Research and Drug Development

The structural features of this compound make it a potent precursor for creating diverse chemical libraries.

Synthesis of Bioactive Heterocycles

The aldehyde functional group is a key handle for derivatization. It readily undergoes condensation reactions with amines, hydrazines, and other nucleophiles to form a wide range of azomethine derivatives (Schiff bases). These imines are not merely intermediates; they are often biologically active themselves or can be cyclized to generate important heterocyclic scaffolds like benzothiazoles and benzopyrazines, which are prevalent in modern pharmaceuticals.

Development of Coordination Complexes

The molecule can act as a bi-functional ligand in coordination chemistry. The carboxylate group can coordinate to a metal center, while the aldehyde or a derivative thereof can provide a second coordination site, leading to the formation of stable metal complexes. These complexes are under investigation for their DNA binding activities and potential as novel therapeutic or diagnostic agents.

Building Block for Medicinal Chemistry

The phenoxyacetic acid core is structurally related to fibrates, a class of drugs used to lower blood lipid levels, and certain herbicides. While direct activity is not claimed, its structure serves as a validated starting point for designing new chemical entities. The aldehyde allows for the introduction of diverse side chains and functional groups through reductive amination, Wittig reactions, or other C-C bond-forming reactions, enabling systematic Structure-Activity Relationship (SAR) studies.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

-

Irritation: Causes skin and serious eye irritation[3].

-

Ingestion: May be harmful if swallowed[3].

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Conclusion

This compound (CAS: 88521-64-6) is a compound of significant synthetic utility. Its straightforward synthesis via the Williamson ether reaction, combined with its bifunctional nature, establishes it as a powerful building block for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile molecule into their research and development programs.

References

-

PubChem. This compound | C10H10O4 | CID 13156995. National Center for Biotechnology Information. Available at: [Link]. Accessed January 2026.

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]. Accessed January 2026.

-

Lead Sciences. 2-(4-Formylphenoxy)acetic acid. Available at: [Link]. Accessed January 2026.

-

NIST. (4-methylphenoxy)acetic acid. NIST Chemistry WebBook. Available at: [Link]. Accessed January 2026.

-

ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Available at: [Link]. Accessed January 2026.

-

SpectraBase. (2-Formyl-4-methoxyphenoxy)acetic acid. Available at: [Link]. Accessed January 2026.

-

PubChem. (4-Formyl-2-methyl-phenoxy)-acetic acid | C10H10O4 | CID 17953596. National Center for Biotechnology Information. Available at: [Link]. Accessed January 2026.

- Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.

-

PubChem. Acetic acid, 2-(2-formylphenoxy)- | C9H8O4 | CID 46533. National Center for Biotechnology Information. Available at: [Link]. Accessed January 2026.

Sources

An In-depth Technical Guide to (2-Formyl-4-methylphenoxy)acetic Acid

Introduction

(2-Formyl-4-methylphenoxy)acetic acid, a notable member of the phenoxyacetic acid family, is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, incorporating both a carboxylic acid and an aldehyde functional group, offers a versatile scaffold for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. Phenoxyacetic acid derivatives, in general, are recognized for their broad spectrum of biological activities, serving as foundational structures in the development of pharmaceuticals, pesticides, and dyes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-formyl-4-methylphenoxy)acetic acid | [1] |

| CAS Number | 88521-64-6 | [1] |

| Molecular Formula | C10H10O4 | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)O)C=O | [1] |

| InChIKey | LBWSPPAVWSPIPM-UHFFFAOYSA-N | [1] |

| Appearance | Solid (form may vary) | |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

These computed properties, largely sourced from comprehensive databases like PubChem, provide a foundational dataset for laboratory use.[1] The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the carbonyl and ether oxygens) suggests its potential for engaging in specific intermolecular interactions, a key consideration in drug design and crystal engineering.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process, leveraging established organic reactions. A common and logical synthetic pathway starts from a readily available precursor, 4-methylphenol (p-cresol).

Synthetic Pathway Overview

The synthesis can be logically broken down into two primary transformations:

-

Ortho-formylation of p-cresol: This step introduces the aldehyde group at the position ortho to the hydroxyl group. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[2][3]

-

Etherification of the phenolic hydroxyl group: The resulting 2-hydroxy-4-methylbenzaldehyde (4-methylsalicylaldehyde) is then reacted with an acetate synthon to introduce the acetic acid moiety.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols through the reaction with chloroform in a basic solution.[2] The reactive species is dichlorocarbene, which is generated in situ.

Step-by-Step Methodology:

-

Dissolve 4-methylphenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the sodium phenoxide.

-

Slowly add chloroform to the solution with vigorous stirring. The reaction is often biphasic, requiring efficient mixing.[2][3]

-

Heat the mixture to initiate the reaction. The reaction can be exothermic, so careful temperature control is necessary.[3]

-

After the reaction is complete, the mixture is cooled and acidified to protonate the phenoxide and any unreacted base.

-

The product, 2-hydroxy-4-methylbenzaldehyde, can then be isolated through extraction and purified by techniques such as distillation or chromatography.

Causality: The use of a strong base is crucial for deprotonating both the phenol and chloroform, leading to the formation of the highly electrophilic dichlorocarbene. The electron-rich phenoxide ring then attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[2]

Experimental Protocol: Williamson Ether Synthesis

This classic ether synthesis is employed to append the acetic acid side chain.

Step-by-Step Methodology:

-

The 2-hydroxy-4-methylbenzaldehyde is deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) in a polar aprotic solvent like DMF.[4]

-

A haloacetic acid or its ester (e.g., ethyl chloroacetate) is added to the reaction mixture.

-

The reaction is heated to facilitate the nucleophilic substitution.

-

If an ester was used, a subsequent hydrolysis step (e.g., with aqueous NaOH followed by acidification) is required to yield the final carboxylic acid product.

-

The final product is isolated by filtration or extraction and can be purified by recrystallization.

Causality: The phenoxide, being a potent nucleophile, displaces the halide from the haloacetic acid derivative in an SN2 reaction. The choice of a polar aprotic solvent enhances the nucleophilicity of the phenoxide and stabilizes the transition state.

Spectroscopic and Analytical Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methyl group protons, the methylene protons of the acetic acid side chain, the aldehyde proton, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, the methyl carbon, and the methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the aldehyde and carboxylic acid, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic ring and methyl group.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.[1]

Reactivity Profile

The chemical reactivity of this compound is governed by its two primary functional groups: the aldehyde and the carboxylic acid.

Caption: Reactivity map of this compound.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a dicarboxylic acid, reduction to a hydroxymethyl group, and conversion to imines or oximes. It is also a key handle for carbon-carbon bond-forming reactions such as the Wittig or aldol reactions.

-

Carboxylic Acid Group: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing further avenues for derivatization.

This dual reactivity makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery.

Applications in Research and Drug Development

The structural features of this compound and its derivatives make them attractive candidates for various applications.

-

Synthetic Intermediate: Its primary role is as a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. The aldehyde and carboxylic acid groups can be selectively reacted to build molecular complexity.

-

Ligand Synthesis: The phenoxyacetic acid scaffold is present in various biologically active molecules. This compound can be used to synthesize ligands for various biological targets. For instance, derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors.[5]

-

Antimicrobial and Antifungal Agents: Phenoxyacetic acid derivatives have shown promise as antibacterial and antifungal agents.[6] The specific substitution pattern of this compound could be explored for the development of novel antimicrobial compounds.

-

Plant Growth Regulators: Certain phenoxyacetic acids are known to have auxin-like activity and are used as herbicides or plant growth regulators.[7][8]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is limited, related compounds can be irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in synthetic chemistry and medicinal chemistry. Its well-defined synthesis and the dual reactivity of its functional groups provide a robust platform for the creation of novel molecules with diverse applications. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in research and development endeavors.

References

-

PubChem. This compound | C10H10O4 | CID 13156995. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Available from: [Link]

-

NIST. (4-methylphenoxy)acetic acid. In NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651. Available from: [Link]

-

The Good Scents Company. 4-methyl salicylaldehyde 2-hydroxy-4-methylbenzaldehyde. Available from: [Link]

-

Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

-

Sciencemadness.org. the reimer-tiemann reaction. Available from: [Link]

-

ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Available from: [Link]

- Google Patents. Preparation of 2-methyl-4 chlorophenoxy-acetic acid.

-

L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available from: [Link]

-

PubChem. p-Methylphenoxyacetic acid | C9H10O3 | CID 70329. Available from: [Link]

-

Cheméo. Quinidine (CAS 56-54-2) - Chemical & Physical Properties. Available from: [Link]

-

Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

-

NIST. Acetic acid, (2-methylphenoxy)-. In NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. (2-Methylphenoxy)acetic acid. Available from: [Link]

-

PubChem. 3-Methylsalicylaldehyde | C8H8O2 | CID 522777. Available from: [Link]

-

MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available from: [Link]

Sources

- 1. This compound | C10H10O4 | CID 13156995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. jetir.org [jetir.org]

- 7. guidechem.com [guidechem.com]

- 8. (2-METHYLPHENOXY)ACETIC ACID | 1878-49-5 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of (2-Formyl-4-methylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Formyl-4-methylphenoxy)acetic acid is a multifaceted organic compound with significant potential in medicinal chemistry and drug development. Its unique structure, incorporating a carboxylic acid, an ether linkage, a methyl group, and a reactive aldehyde on a benzene ring, makes it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the core physical characteristics of this compound, grounded in established analytical techniques and theoretical principles.

I. Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 88521-64-6 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)O)C=O |

| InChI Key | LBWSPPAVWSPIPM-UHFFFAOYSA-N |

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical behavior. The structure of this compound is depicted below.

Caption: 2D structure of this compound.

II. Experimentally Determined Physical Properties

The physical state and solubility behavior of a compound are critical parameters in drug development, influencing its handling, formulation, and route of administration.

Melting Point

Protocol for Melting Point Determination: A Self-Validating System

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point range.

-

Slow Heating Rate: A slow heating rate of 1-2 °C per minute near the expected melting point is crucial. This allows the temperature of the sample and the thermometer to remain in equilibrium, providing a precise measurement. Rapid heating can lead to an erroneously high and broad melting point reading.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. A qualitative assessment of the solubility of this compound can be performed in a variety of solvents to understand its polarity and potential for formulation.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to evaluating the solubility of this compound in aqueous and organic solvents.

-

Preparation: Place approximately 10 mg of the compound into separate, labeled test tubes.

-

Solvent Addition: Add 1 mL of the desired solvent to each test tube.

-

Agitation: Vigorously agitate the mixture for 30 seconds.

-

Observation: Observe the mixture to determine if the solid has dissolved completely, partially, or not at all.

Expected Solubility Profile and Rationale:

-

Water: Due to the presence of the polar carboxylic acid group capable of hydrogen bonding, some solubility in water is expected. However, the aromatic ring and methyl group contribute to its lipophilicity, which may limit its aqueous solubility.

-

Aqueous Base (e.g., 5% NaOH): The acidic proton of the carboxylic acid will react with a base to form a highly polar carboxylate salt, which is expected to be readily soluble in water.

-

Aqueous Acid (e.g., 5% HCl): The compound is not expected to be significantly more soluble in aqueous acid than in water, as it lacks a basic functional group that can be protonated.

-

Organic Solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane): The presence of the aromatic ring and other nonpolar moieties suggests that this compound will exhibit good solubility in common organic solvents.

III. Spectral Properties

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in a compound. The PubChem database indicates the availability of both ¹H NMR and IR spectra for this compound.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum for this compound was reportedly obtained on a Varian A-60 instrument.[1]

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet | 1H | Aldehyde (-CHO) | The proton of the aldehyde group is highly deshielded and typically appears as a singlet in this downfield region. |

| ~7.7 | Singlet or Doublet | 1H | Aromatic (Ar-H) | This proton is ortho to the formyl group and is expected to be deshielded. |

| ~7.5 | Doublet of Doublets | 1H | Aromatic (Ar-H) | This proton is meta to the formyl group and ortho to the methyl group. |

| ~6.9 | Doublet | 1H | Aromatic (Ar-H) | This proton is ortho to the ether linkage and is expected to be the most upfield of the aromatic protons. |

| ~4.7 | Singlet | 2H | Methylene (-OCH₂-) | The two protons of the methylene group adjacent to the ether oxygen are chemically equivalent and appear as a singlet. |

| ~2.3 | Singlet | 3H | Methyl (-CH₃) | The three protons of the methyl group attached to the aromatic ring are equivalent and appear as a singlet. |

| ~11-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum for this compound was obtained using a KBr wafer technique.[1]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1685 | Strong, Sharp | C=O stretch | Aldehyde |

| ~1600, ~1475 | Medium to Weak | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ether and Carboxylic Acid |

| 2820-2850, 2720-2750 | Medium, Sharp | C-H stretch | Aldehyde |

Interpretation of Key Spectral Features:

-

The presence of a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, would be a key diagnostic feature.

-

Two distinct, strong, and sharp carbonyl (C=O) stretching peaks are expected: one for the carboxylic acid (around 1700 cm⁻¹) and another for the aldehyde (around 1685 cm⁻¹). The exact positions can be influenced by conjugation and electronic effects.

-

The presence of C-H stretching peaks characteristic of the aldehyde functional group (Fermi doublets) around 2830 and 2730 cm⁻¹ would further confirm its presence.

IV. Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While experimentally determined values for some properties like melting point and solubility are not yet widely published for this specific molecule, a combination of data from close structural analogs and established analytical protocols allows for a robust and scientifically grounded understanding of its expected behavior. The outlined experimental workflows and the interpretation of spectral data provide a solid foundation for researchers and drug development professionals to effectively utilize this promising compound in their scientific endeavors. The availability of spectral data, as indicated in public databases, is a crucial asset for the unambiguous identification and characterization of this molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry. [Link]

-

Royal Society of Chemistry. Contents. [Link]

Sources

Spectroscopic Analysis of (2-Formyl-4-methylphenoxy)acetic acid: A Technical Guide

Introduction

(2-Formyl-4-methylphenoxy)acetic acid is a multifaceted organic compound of significant interest in synthetic chemistry and drug discovery. Its structure, featuring a carboxylic acid, an ether linkage, a methyl group, and a reactive aldehyde on an aromatic ring, presents a rich landscape for spectroscopic characterization. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this molecule. The content herein is designed for researchers, scientists, and professionals in drug development, offering not just data, but a framework for understanding the relationship between molecular structure and spectral output. We will delve into the causality behind the observed spectral features and outline robust experimental protocols for data acquisition, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data. The interplay of electron-donating and electron-withdrawing groups on the benzene ring, coupled with the aliphatic side chain, gives rise to a unique spectral fingerprint.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, the aldehyde proton, and the carboxylic acid proton.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.1 | br s | 1H | -COOH |

| ~10.4 | s | 1H | -CHO |

| ~7.5 | d | 1H | Ar-H (ortho to CHO) |

| ~7.4 | dd | 1H | Ar-H (meta to CHO) |

| ~7.1 | d | 1H | Ar-H (para to CHO) |

| ~4.8 | s | 2H | -O-CH₂-COOH |

| ~2.3 | s | 3H | -CH₃ |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

Interpretation and Causality

-

Carboxylic Acid Proton (~13.1 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, resulting in a downfield chemical shift. Its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.[1]

-

Aldehyde Proton (~10.4 ppm): The proton of the formyl group is also significantly deshielded by the adjacent carbonyl group and the aromatic ring, placing it in a characteristic downfield region.[2]

-

Aromatic Protons (~7.1-7.5 ppm): The three protons on the benzene ring are in distinct chemical environments. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The formyl group is electron-withdrawing, deshielding the ortho and para protons, while the ether and methyl groups are electron-donating, having a shielding effect. The splitting patterns (doublet and doublet of doublets) arise from spin-spin coupling with neighboring aromatic protons.

-

Methylene Protons (~4.8 ppm): These protons are adjacent to an oxygen atom and a carbonyl group, both of which are electron-withdrawing. This deshielding effect shifts their signal downfield. They appear as a singlet because there are no adjacent protons to couple with.

-

Methyl Protons (~2.3 ppm): The protons of the methyl group are attached to the aromatic ring and are the most shielded protons in the molecule, resulting in the most upfield signal. They appear as a singlet as there are no vicinal protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | -CHO |

| ~170 | -COOH |

| ~160 | Ar-C (ipso to O) |

| ~135 | Ar-C (ipso to CH₃) |

| ~130 | Ar-C (para to O) |

| ~128 | Ar-C (ortho to O) |

| ~125 | Ar-C (ipso to CHO) |

| ~115 | Ar-C (meta to O) |

| ~65 | -O-CH₂-COOH |

| ~20 | -CH₃ |

Note: These are predicted values based on tabulated data for similar functional groups and substitution patterns.[3][4][5]

Interpretation and Causality

-

Carbonyl Carbons (~190 and ~170 ppm): The aldehyde and carboxylic acid carbonyl carbons are the most deshielded carbons in the molecule due to the direct attachment of highly electronegative oxygen atoms.[3][5]

-

Aromatic Carbons (~115-160 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the oxygen of the ether linkage is significantly deshielded, while the carbons ortho and para to the electron-donating methyl and ether groups are shielded relative to those influenced by the electron-withdrawing formyl group.

-

Aliphatic Carbons (~65 and ~20 ppm): The methylene carbon, being attached to an oxygen atom, is deshielded compared to the methyl carbon, which is in a more electron-rich environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 (broad) | Strong | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde, Fermi resonance) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether) |

| ~900-690 | Medium | C-H bend (aromatic out-of-plane) |

Note: These are predicted values based on characteristic functional group absorption frequencies.[6][7][8]

Interpretation and Causality

-

O-H Stretch (3300-2500 cm⁻¹): The broad and strong absorption in this region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[8]

-

C-H Stretches (~2950, ~2850, ~2750 cm⁻¹): The peak around 2950 cm⁻¹ corresponds to the stretching of the sp³ hybridized C-H bonds in the methyl and methylene groups. The pair of weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of an aldehyde, often appearing as a doublet due to Fermi resonance with an overtone of the C-H bending vibration.

-

C=O Stretches (~1730 and ~1680 cm⁻¹): The two strong absorptions in the carbonyl region correspond to the stretching vibrations of the carboxylic acid and aldehyde C=O bonds. The carboxylic acid carbonyl typically appears at a higher frequency.

-

C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretch (~1250 cm⁻¹): The strong band in this region is attributed to the asymmetric C-O-C stretching vibration of the ether linkage.

-

C-H Bends (~900-690 cm⁻¹): The pattern of out-of-plane C-H bending vibrations in this "fingerprint" region can provide information about the substitution pattern of the aromatic ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols are designed to be self-validating by incorporating internal standards and established procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Detailed Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The KBr is transparent to infrared radiation in the mid-IR region. The mixture should be ground to a fine, homogeneous powder to minimize light scattering. [9][10][11]2. Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a thin, transparent or translucent pellet. The quality of the pellet is crucial for obtaining a good spectrum.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder or a pure KBr pellet. This is a self-validating step that accounts for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides a comprehensive and self-consistent structural confirmation. Each technique offers complementary information, and a thorough analysis of the data allows for the unambiguous assignment of all key structural features. The protocols outlined in this guide emphasize a systematic and rigorous approach to data acquisition and interpretation, ensuring the generation of reliable and reproducible results, which are essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

Royal Society of Chemistry. (n.d.). Contents. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. (2021, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Wisconsin-Madison. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azooptics.com [azooptics.com]

- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. shimadzu.com [shimadzu.com]

- 11. kinteksolution.com [kinteksolution.com]

The Phenoxyacetic Acid Core: A Scaffold of Versatility

An In-Depth Technical Guide to the Biological Activity of Phenoxyacetic Acid Derivatives

Abstract: The phenoxyacetic acid scaffold is a remarkably versatile chemical structure, serving as the foundation for a wide array of biologically active molecules.[1][2] Initially gaining prominence for their role as selective herbicides, derivatives of phenoxyacetic acid have since been extensively investigated and developed for a multitude of therapeutic applications, including anti-inflammatory, anticancer, antidiabetic, antimicrobial, and anticonvulsant agents.[3][4] This technical guide provides a comprehensive exploration of the diverse biological activities of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of mechanisms of action, structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols for their evaluation. Our narrative emphasizes the causal links between molecular structure and biological function, providing a self-validating framework for understanding and advancing research in this dynamic field.

The fundamental structure of phenoxyacetic acid, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, offers numerous positions for chemical modification.[1] The biological activity of its derivatives is profoundly influenced by the nature, position, and number of substituents on the aromatic ring, as well as alterations to the acetic acid side chain.[1][5] This inherent tunability allows for the fine-tuning of physicochemical and pharmacological properties, enabling the rational design of novel compounds with enhanced potency and selectivity for specific biological targets.

Herbicidal Activity: The Genesis of a Scaffold

The first major application of phenoxyacetic acid derivatives was in agriculture as selective herbicides for broadleaf weeds.[2][6] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) have been in widespread use since the 1940s.[7][8]

Mechanism of Action

Phenoxyacetic acid herbicides function primarily as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][9]

-

Auxin Receptor Binding: These synthetic auxins bind to auxin receptors in plant cells, leading to the persistent stimulation of auxin-responsive genes.[2]

-

Uncontrolled Growth: This overstimulation results in rapid, uncontrolled, and unsustainable cell division and elongation, ultimately causing the plant to "grow to death".[2][7]

-

Downstream Effects: The herbicidal cascade also involves the increased production of ethylene and abscisic acid, which contribute to senescence, epinasty, and oxidative stress.[2]

A distinct class of phenoxy herbicides, known as "fops" (referring to their fenoxy-phenoxy structure), operates through a completely different mechanism: the inhibition of the plant enzyme acetyl-CoA carboxylase (ACCase), which is crucial for lipid biosynthesis.[2][7]

Structure-Activity Relationship (SAR) for Herbicidal Action

The herbicidal efficacy and selectivity of phenoxyacetic acid derivatives are highly dependent on the substitution pattern on the aromatic ring.

-

Chlorine Substitution: The presence and position of chlorine atoms are critical. For instance, 2,4-D, with chlorine atoms at positions 2 and 4, is a potent herbicide.[5][10] The cytotoxic and mutagenic effects in non-target organisms have also been linked to chlorine atoms at the 2 and/or 4 positions.[10]

-

Methyl Group: The addition of a methyl group, as seen in MCPA, also modulates activity.[7]

-

Side Chain Modification: Extending the carboxylic acid side chain can create propesticides. For example, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) is converted within susceptible plants into the active herbicide 2,4-D.[7]

Anti-inflammatory Activity: Selective COX-2 Inhibition

A major focus of modern research on phenoxyacetic acid derivatives is the development of potent and selective anti-inflammatory agents.[3][11] Many of these compounds function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.[12] This selectivity is paramount as it reduces the gastrointestinal side effects associated with non-selective NSAIDs (like aspirin) that also inhibit the constitutively expressed COX-1 enzyme.[4][11]

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects are primarily achieved by blocking the conversion of arachidonic acid into prostaglandins (specifically PGE2), which are potent inflammatory mediators.[12] By inhibiting COX-2, these derivatives reduce the levels of pro-inflammatory cytokines like TNF-α and PGE2 at the site of inflammation.[12]

Comparative Efficacy and SAR

Recent studies have synthesized novel phenoxyacetic acid derivatives with COX-2 inhibitory potency comparable or superior to the commercial drug Celecoxib.[4][12]

Table 1: Comparative COX-2 Inhibitory Activity

| Compound | IC₅₀ for COX-2 (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |

|---|---|---|---|

| Celecoxib (Standard) | 0.05 | 298.6 | [12] |

| Compound 5f | 0.06 | 133.34 | [12] |

| Compound 7b | 0.07 | >1428 | [12] |

| Compound 6a | 0.03 | 365.4 | [11] |

| Compound 6c | 0.03 | 196.9 | [11] |

| Mefenamic Acid | 1.98 | 0.5 |[12] |

Data presented as mean values from cited studies. IC₅₀ (half maximal inhibitory concentration) indicates the concentration of drug required to inhibit 50% of the enzyme activity.

The structure-activity relationship studies reveal that specific substitutions are key to high potency and selectivity. Coupling a chlorophenyl structural motif with the p-phenoxy acetic acid moiety has been shown to produce potent COX-2 activity.[12]

Anticonvulsant and Antiepileptic Activity

Building on their anti-inflammatory properties, particularly the inhibition of COX-2 which is implicated in neuroinflammation, phenoxyacetic acid derivatives have been investigated as novel anticonvulsant agents.[13] Neuroinflammation is increasingly recognized as a key factor in the pathophysiology of seizures.[13]

Mechanism of Action: A Multifunctional Approach

The antiepileptic effects are not just due to COX-2 inhibition but a broader, multifunctional mechanism:[13][14]

-

Suppression of Neuroinflammation: Reduction of pro-inflammatory cytokines like TNF-α and IL-6 in the hippocampus.

-

Reduction of Oxidative Stress: Lowering levels of oxidative stress markers such as malondialdehyde and nitric oxide.

-

Attenuation of Excitotoxicity: Decreasing the accumulation of the excitatory neurotransmitter glutamate.

-

Downregulation of Glial Activation: Reducing markers of astrocyte (GFAP) and microglia (Iba-1) activation, which are hallmarks of neuroinflammation.

Preclinical Efficacy

Studies using established seizure models have demonstrated the potent antiepileptic potential of certain derivatives, often outperforming standard drugs like valproic acid.[13][14]

Table 2: Anticonvulsant Activity in the PTZ-Induced Seizure Model

| Compound | Protection from Seizures (%) | Mortality (%) | Reference |

|---|---|---|---|

| Valproic Acid (Standard) | 60% | 40% | [13] |

| Compound 7b | 100% | 0% | [13][14] |

| Compound 5f | 90% | 10% | [13] |

| Compound 5e | 80% | 10% | [13] |

| Compound 10c | 80% | 20% |[13] |

The pentylenetetrazol (PTZ) model is a standard screening method for identifying compounds with potential anticonvulsant activity.

Importantly, effective compounds like 7b have shown favorable safety profiles in preclinical studies, with no observed hepatic, renal, or cardiac toxicity at high doses.[14]

Anticancer Activity

The phenoxyacetic acid scaffold has also been explored for its potential as a source of anticancer agents.[3] Derivatives have been shown to possess cytotoxic activity against various human cancer cell lines.[15][16]

Mechanism of Action: Inducing Cell Death

The primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[15] For example, studies on HepG2 (liver cancer) cells have shown that certain phenoxyacetamide derivatives can induce apoptosis through the inhibition of PARP-1, an enzyme involved in DNA repair.[15] The link between inflammation and cancer, particularly the role of COX-2 in tumorigenesis, also suggests that COX-2 inhibiting derivatives may exert anticancer effects.[16]

In Vitro Cytotoxicity

The efficacy of these derivatives is typically quantified by their IC₅₀ values against specific cancer cell lines.

Table 3: In Vitro Anticancer Activity of Phenoxyacetic Acid Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Fluorouracil (Standard) | HepG2 (Liver) | 5.32 | [15] |

| Compound I (phenoxy acetamide) | HepG2 (Liver) | 1.43 | [15] |

| 4-Cl-phenoxyacetic acid | MCF-7 (Breast) | 0.194 (µg/ml) | [3] |

| Rosiglitazone (Standard) | Hela (Cervical) | 9.8 | [3] |

| Compound (Structure 30) | Hela (Cervical) | 1.64 |[3] |

Other Notable Biological Activities

The versatility of the phenoxyacetic acid scaffold extends to several other therapeutic areas.[3]

-

Antidiabetic Activity: Certain derivatives act as potent agonists of the Free Fatty Acid Receptor 1 (FFA1 or GPR40).[1][17] Activation of this receptor in pancreatic β-cells amplifies glucose-stimulated insulin secretion, making it a promising target for type 2 diabetes.[1][17] One derivative, compound 18b, was identified as a potent FFA1 agonist (EC₅₀=62.3 nM) that reduced glucose levels in diabetic mice without causing hypoglycemia.[17]

-

Antimicrobial Activity: A broad range of antibacterial, antifungal, and antimycobacterial activities has been reported.[3] Derivatives have shown efficacy against pathogens like Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis H37Rv.[3][18][19] The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency.

-

Antiviral Activity: While some derivatives have been synthesized and tested for antiviral properties, studies have shown that many exhibit significant cytotoxicity at concentrations required for antiviral effects, limiting their therapeutic potential in this area.[20][21][22][23]

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, standardized protocols are essential. Below are methodologies for assessing the key biological activities discussed.

General Workflow for Synthesis and Screening

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds like COX-2 inhibitors.[12]

Causality: Carrageenan injection induces a biphasic inflammatory response. The late phase (after 3 hours) is primarily mediated by prostaglandins, making this model highly relevant for assessing inhibitors of the COX pathway.

Methodology:

-

Animal Model: Use male Wistar rats (150-200g). Acclimatize animals for at least one week.

-

Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Celecoxib, 10 mg/kg), and Test Compound groups (various doses).

-

Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

-

Measurement: Measure the paw volume (in mL) immediately before the carrageenan injection (V₀) and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection (Vₜ) using a plethysmometer.

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV = Vₜ - V₀.

-

Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value < 0.05 is considered statistically significant.

-

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic (cell-killing) potential of a compound on cultured cancer cell lines.[15]

Causality: The assay measures metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of ~5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

-

Conclusion and Future Directions

The phenoxyacetic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of compounds with a vast range of biological activities. From its origins in agriculture to its current exploration in complex human diseases like cancer, epilepsy, and diabetes, its derivatives continue to demonstrate significant potential. The ease of synthesis and the ability to systematically modify the core structure allow for targeted optimization of potency, selectivity, and pharmacokinetic properties.[3] Future research will likely focus on developing derivatives with multifunctional properties (e.g., combined anti-inflammatory and anticancer activity), optimizing drug delivery, and further elucidating the complex structure-activity relationships that govern their interactions with diverse biological targets. The continued investigation of this remarkable scaffold promises to yield next-generation therapeutic agents for a host of unmet medical needs.

References

-

Annu, A. S. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. International Journal of Emerging Technologies and Innovative Research, 11(3), h164-h198. [Link]

-

Li, Y., et al. (2025-10-13). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances. [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. Wikipedia. [Link]

-

Shahar Yar, M., et al. (2009). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 876-882. [Link]

-

Shahar Yar, M., et al. (2009). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3). [Link]

-

Semantic Scholar. (n.d.). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Semantic Scholar. [Link]

-

Ramadan, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1333. [Link]

-

Shahar Yar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574. [Link]

-

Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors... Bioorganic Chemistry, 152, 107727. [Link]

-

Georgieva, M., et al. (1990). Genotoxic effect of substituted phenoxyacetic acids. Mutagenesis, 5(Suppl), 51-54. [Link]

-

Chan, W. Y., et al. (2001). Selective ET(A) Antagonists. 5. Discovery and Structure-Activity Relationships of Phenoxyphenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 44(9), 1367-1377. [Link]

-

Huang, W., et al. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 23(2), 376-386. [Link]

-

Shahar Yar, M., et al. (2009). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 876-882. [Link]

-

Al-Warhi, T., et al. (2024). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 29(14), 3326. [Link]

-

Ramadan, S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

- Google Patents. (n.d.). EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.

-

JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. JETIR, 11(3). [Link]

-

Michna, J., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 24(13), 10731. [Link]

-

CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid. CliniSciences. [Link]

-

Michna, J., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 24(13), 10731. [Link]

-

Wang, Y., et al. (2022). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(7), 882. [Link]

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

-

CORE. (n.d.). Plant-Growth Regulators as Selective Herbicides. CORE. [Link]

-

Moanţă, A., et al. (2009). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. ResearchGate. [Link]

-

Seńczuk, W., & Pogorzelska, H. (1981). [Chemical structure and toxicodynamic properties of phenoxycarboxylic acid derivatives...]. Roczniki Państwowego Zakładu Higieny, 32(5-6), 419-426. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. ResearchGate. [Link]

-

Ramadan, S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

-

Kumar, D., et al. (2015). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2015, 201032. [Link]

-

Semantic Scholar. (2009). Structure—activity correlations for phenoxyacetic acids and indoleacetic acids used for plant growth regulation. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jetir.org [jetir.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 8. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 9. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]

- 10. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives | Semantic Scholar [semanticscholar.org]

- 23. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of (2-Formyl-4-methylphenoxy)acetic acid via Williamson Ether Synthesis

Introduction: The Strategic Importance of Aryloxyacetic Acids

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in the 19th century, remains an exceptionally reliable and versatile method for forming the ether linkage.[1][2] Its application in the synthesis of aryloxyacetic acids is particularly significant. These compounds are not merely academic curiosities; they are pivotal structural motifs found in a wide array of biologically active molecules, including well-known herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D).[3][4]

This application note provides a comprehensive, field-tested protocol for the synthesis of (2-Formyl-4-methylphenoxy)acetic acid from 4-hydroxy-3-methylbenzaldehyde. The presence of both a carboxylic acid and an aldehyde group makes the target molecule a valuable bifunctional intermediate for drug discovery and materials science, allowing for subsequent selective modifications at two distinct reactive sites. We will detail a robust, one-pot procedure, explain the underlying chemical principles, and offer expert insights to ensure experimental success and reproducibility.

Reaction Principle and Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[1][5][6] The process can be dissected into two critical stages occurring in sequence within the one-pot protocol:

-

Deprotonation (Acid-Base Reaction): The phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde is weakly acidic. The addition of a strong base, such as sodium hydroxide (NaOH), quantitatively abstracts this acidic proton. This irreversible deprotonation generates a sodium phenoxide intermediate. The phenoxide is a significantly more potent nucleophile than the starting phenol, a crucial activation step for the subsequent ether formation.[2]

-

Nucleophilic Substitution (SN2 Attack): The highly nucleophilic phenoxide ion attacks the electrophilic α-carbon of chloroacetic acid. In a concerted, single-step mechanism, the phenoxide forms a new carbon-oxygen bond while simultaneously displacing the chloride ion, which serves as an effective leaving group.[1][2] The reaction is driven to completion by heating under reflux. A second equivalent of base is required to neutralize the carboxylic acid of the chloroacetic acid reagent, preventing it from protonating the active phenoxide nucleophile.

The final step of the process is an acidic workup, which protonates the sodium carboxylate salt formed in situ to precipitate the desired this compound product.

Caption: Reaction mechanism workflow for the synthesis.

Materials, Reagents, and Equipment

Reagents & Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 4-Hydroxy-3-methylbenzaldehyde | C₈H₈O₂ | 136.15 | 15174-69-3 | Skin/Eye Irritant[7] |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | Toxic, Severe Burns[8] |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive, Severe Burns |

| Hydrochloric Acid (6 M) | HCl | 36.46 | 7647-01-0 | Corrosive, Respiratory Irritant |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Magnetic stir bar

-

Glass funnel

-

Beakers (100 mL, 250 mL)

-

Graduated cylinders

-

Buchner funnel and filtration flask

-

Vacuum source

-

pH paper or pH meter

-

Melting point apparatus

Detailed Experimental Protocol

This protocol is based on established methods for synthesizing substituted phenoxyacetic acids.[3][4][8]

Reaction Setup

-

Dissolve Base: In a 250 mL round-bottom flask, carefully dissolve 8.0 g (0.20 mol, ~3.0 eq) of sodium hydroxide pellets in 20 mL of deionized water. Caution: This is a highly exothermic process; cool the flask in an ice-water bath during dissolution.

-

Add Phenol: To the cooled NaOH solution, add 10.0 g (0.073 mol, 1.0 eq) of 4-hydroxy-3-methylbenzaldehyde. Add a magnetic stir bar and swirl the mixture until the phenol is completely dissolved, forming a homogenous solution of the sodium phenoxide.

-

Add Alkylating Agent: In a separate beaker, dissolve 7.6 g (0.080 mol, ~1.1 eq) of chloroacetic acid in 10 mL of deionized water.

-

Assemble Apparatus: Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water. Clamp the apparatus securely above a heating mantle.

Reaction Execution

-

Initiate Heating: Begin stirring and gently heat the phenoxide solution to a boil.

-

Add Chloroacetic Acid: Once the solution is at a gentle reflux, add the chloroacetic acid solution dropwise through the top of the condenser over a period of 15-20 minutes.

-

Reflux Period: After the addition is complete, continue to heat the reaction mixture under reflux with vigorous stirring for an additional 60 minutes to ensure the reaction proceeds to completion.

Workup and Product Isolation

-

Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The solution can be further cooled in an ice bath to facilitate precipitation in the next step.

-

Acidification: While it is still in the reaction flask, carefully and slowly acidify the cooled solution by adding 6 M hydrochloric acid (HCl) dropwise with continuous stirring. Monitor the pH using pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). Expert Tip: Vigorous foaming (CO₂ evolution from any excess carbonate) may occur initially; add the acid slowly. A thick, white precipitate of the product will form.

-

Precipitation: Continue to stir the acidified mixture in an ice bath for 15-20 minutes to maximize product precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 25 mL) to remove inorganic salts (NaCl) and excess HCl.

Purification

-

Recrystallization: Transfer the crude solid to a beaker. Recrystallize the product from a minimal amount of hot water or an ethanol-water mixture to obtain a pure, crystalline solid.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (~50-60 °C) until a constant weight is achieved.

-

Characterization: Determine the final yield, melting point, and confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Process Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Key Considerations

-

Choice of Base: While NaOH and KOH are highly effective in aqueous media for this reaction, other bases like potassium carbonate (K₂CO₃) are often used in polar aprotic solvents like DMF or acetone.[6] The aqueous NaOH/KOH system is often preferred for its simplicity, lower cost, and reduced environmental impact.

-

Alkylating Agent: Using chloroacetic acid directly is an efficient one-pot method. An alternative two-step route involves using an ester like ethyl chloroacetate or ethyl bromoacetate, followed by a separate saponification (hydrolysis) step to yield the carboxylic acid.[9][10] The one-pot method is generally more time and resource-efficient.

-

Incomplete Reaction: If the yield is low, ensure the reflux time was adequate and that the reagents were added in the correct stoichiometry. At least two equivalents of the base are essential: one to deprotonate the phenol and a second to neutralize the chloroacetic acid. An excess of base helps drive the reaction to completion.

-

Oily Product: If the product "oils out" during acidification instead of precipitating as a solid, it may be due to impurities or residual solvent. Ensure the reaction mixture is sufficiently cooled and try scratching the inside of the flask with a glass rod to induce crystallization.

-

Purification: The purity of the final product is critical. Recrystallization is a key step. The choice of solvent (water, ethanol/water, etc.) should be optimized to maximize recovery of pure crystals while leaving impurities dissolved in the mother liquor.

References

-

J.J. Li, Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed. Springer, 2014. [Link]

-

A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Indian Journal of Chemistry - Section B, 2005. [Link]

-

Williamson Ether Synthesis Explained. V.Nimc. [Link]

-

A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity. Molecules, 2020. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Process for the preparation of aryoxyacetic acid derivatives.

- A process for preparing aryloxyacetic acid derivatives.

-

Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

The Williamson Ether Synthesis. University of South Alabama. [Link]

-

Experiment 06 Williamson Ether Synthesis. Northern Kentucky University. [Link]

-

Chemistry 211 Experiment 4. MiraCosta College. [Link]

-

Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. [Link]

-

Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]

-

4-Hydroxy-3-methylbenzaldehyde. PubChem. [Link]

-

General procedure for the synthesis of 2-(formylphenoxy)acetic acids. The Royal Society of Chemistry. [Link]

-

Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. SciELO. [Link]

-

Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. [Link]

Sources

- 1. Williamson Ether Synthesis Explained [vault.nimc.gov.ng]